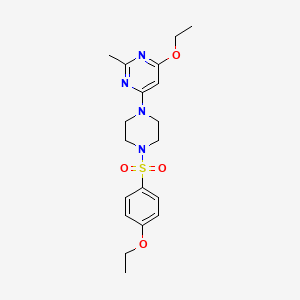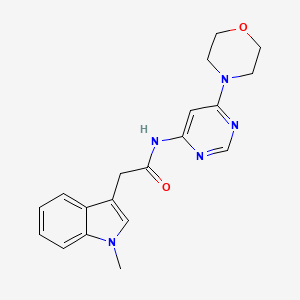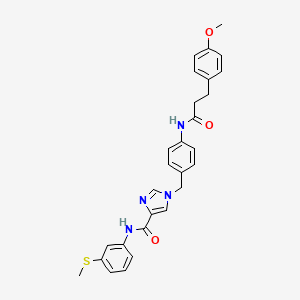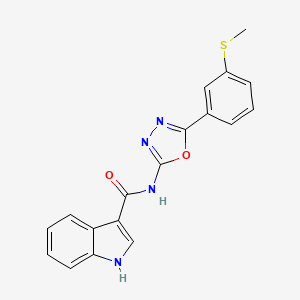
4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C19H26N4O4S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Methodology Development
4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine and its derivatives have been explored in various chemical syntheses and methodology developments. A notable study presented a methodology for the parallel, solution-phase synthesis of 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines, starting from a related pyrimidinone compound. This process involved tosylate substitution by amines, base-catalyzed rearrangement, and sulfide to sulfone oxidation, yielding the final products with high purity without the need for chromatographic purification (Radi et al., 2005).
Pharmacological Research
In pharmacological research, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds were synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Compounds exhibited significant anti-proliferative activities, with some showing better efficacy than the control drug, curcumin. Molecular docking studies revealed good binding affinities of active compounds against Bcl-2 protein, underscoring the potential of these molecules as anticancer agents (Parveen et al., 2017).
Antimicrobial and Anti-inflammatory Studies
Research into the antimicrobial and anti-inflammatory potential of novel methylpyrimidine sulfonyl piperazine derivatives showcased a strategic synthesis involving Suzuki coupling. These compounds were evaluated for their in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus, anthelmintic activity using Pheretima posthuma, and anti-inflammatory activity in a carrageenan-induced rat paw edema model. Several of these synthesized compounds emerged as potent pharmacophores, demonstrating significant biological activities (Mohan et al., 2014).
Material Science Applications
In material science, novel sulfonated thin-film composite nanofiltration membranes with improved water flux were developed for dye treatment applications. These membranes were prepared using sulfonated aromatic diamine monomers, demonstrating an increase in water flux by enhancing surface hydrophilicity without compromising dye rejection. The introduction of sulfonic acid groups played a crucial role in the water permeation and rejection of dyes, indicating the applicability of these materials in water purification processes (Liu et al., 2012).
Properties
IUPAC Name |
4-ethoxy-6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-4-26-16-6-8-17(9-7-16)28(24,25)23-12-10-22(11-13-23)18-14-19(27-5-2)21-15(3)20-18/h6-9,14H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZKMZBANTUFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2730440.png)


![N-methyl-N-[1-(4-methylphenyl)butan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2730445.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2730446.png)
![3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-](/img/structure/B2730448.png)
![butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B2730449.png)

![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2730457.png)
![5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2730458.png)

![N-[3-(2-furyl)-1-methylpropyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2730460.png)


